REACTION_CXSMILES
|
COC(=O)[C:4]1[CH:5]=[CH:6][CH2:7][C:8](F)([N+:10]([O-:12])=[O:11])[CH:9]=1.Cl.[CH3:16][NH:17][CH3:18].[C:19](=[O:22])([O-])[O-:20].[K+].[K+].[CH3:25]S(C)=O>>[CH3:25][O:20][C:19](=[O:22])[C:7]1[CH:6]=[C:5]([N:17]([CH3:18])[CH3:16])[CH:4]=[CH:9][C:8]=1[N+:10]([O-:12])=[O:11] |f:1.2,3.4.5|
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Name
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5-Fluoro-5-nitro-benzoic acid methyl ester
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Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C=CCC(C1)([N+](=O)[O-])F)=O
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Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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60 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 8 h at 60° C. in an autoclave
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reduced with high vacuum rotation evaporator at 65° C
|
Type
|
ADDITION
|
Details
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The residue was diluted with dichloromethane
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Type
|
WASH
|
Details
|
washed twice with water
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Type
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EXTRACTION
|
Details
|
The combined water phases were extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The oily crude was purified by column chromatography
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)N(C)C)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |